molecular formula C8H15N3OS B15263761 4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15263761
M. Wt: 201.29 g/mol
InChI Key: AMXXEIFVHJXVME-UHFFFAOYSA-N
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Description

4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethyl and methoxypropan-2-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkyl or aryl substituted triazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as corrosion resistance.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Ethyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

  • 4-Methyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Propyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-Butyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol

These compounds share a similar triazole core structure but differ in the alkyl substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

4-ethyl-3-(2-methoxypropan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3OS/c1-5-11-6(8(2,3)12-4)9-10-7(11)13/h5H2,1-4H3,(H,10,13)

InChI Key

AMXXEIFVHJXVME-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C(C)(C)OC

Origin of Product

United States

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